3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole
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Overview
Description
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole is a complex organic compound that features a piperidine ring, a benzyl group, and an indazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyl group, and finally the formation of the indazole moiety. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Formation of Indazole Moiety: The indazole ring is formed through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Benzyl halides, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-benzyl-4-piperidone and 4-benzoylpiperidine share structural similarities with 3-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-1H-indazole.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1-benzyl-1H-indazole also exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, benzyl group, and indazole moiety.
Properties
Molecular Formula |
C21H25N3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-2H-indazole |
InChI |
InChI=1S/C21H25N3/c1-2-6-18(7-3-1)16-24-14-12-17(13-15-24)10-11-21-19-8-4-5-9-20(19)22-23-21/h1-9,17H,10-16H2,(H,22,23) |
InChI Key |
NPZKLBFCTYVTBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=C3C=CC=CC3=NN2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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